molecular formula C9H10O B185876 3-Phenyloxetane CAS No. 10317-13-2

3-Phenyloxetane

Cat. No.: B185876
CAS No.: 10317-13-2
M. Wt: 134.17 g/mol
InChI Key: ROAGGVYFIYBKOY-UHFFFAOYSA-N
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Description

3-Phenyloxetane is an organic compound characterized by a four-membered oxetane ring with a phenyl group attached to the third carbon atom

Mechanism of Action

Target of Action

Oxetanes, in general, have been used to extend accessible chemical space for further identification of kinase inhibitors . Kinases play a crucial role in cellular signaling and are often targets for therapeutic intervention.

Mode of Action

3-Phenyloxetane is known to undergo reactions such as aromatic nitration, followed by oxetane ring-opening to give corresponding 2-arylpropane-1,3-diol dinitrates . This reaction is approximately second order in dinitrogen pentoxide and has highly negative entropies of activation .

Biochemical Pathways

Oxetanes are known to influence various biochemical properties such as lipophilicity, aqueous solubility, and metabolic stability . These properties can affect various biochemical pathways and cellular processes.

Pharmacokinetics

The oxetane group is known to influence physicochemical and biochemical properties such as lipophilicity, aqueous solubility, and metabolic stability . These properties can significantly impact the bioavailability of the compound.

Result of Action

The reactions it undergoes, such as aromatic nitration and oxetane ring-opening, result in the formation of 2-arylpropane-1,3-diol dinitrates . These compounds may have various effects at the molecular and cellular level.

Action Environment

The environment can significantly influence the action, efficacy, and stability of this compound. For instance, the reaction of this compound with dinitrogen pentoxide in dichloromethane is temperature-dependent . Therefore, factors such as temperature, pH, and the presence of other compounds can influence the compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Phenyloxetane can be synthesized through various methods, including:

Industrial Production Methods: Industrial production of this compound typically involves optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

3-Phenyloxetane undergoes various chemical reactions, including:

Comparison with Similar Compounds

3-Phenyloxetane can be compared with other oxetane derivatives and similar cyclic ethers:

The unique combination of the oxetane ring and the phenyl group in this compound provides distinct chemical and biological properties, making it a valuable compound in various fields of research.

Properties

IUPAC Name

3-phenyloxetane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-2-4-8(5-3-1)9-6-10-7-9/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROAGGVYFIYBKOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20472725
Record name 3-phenyloxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10317-13-2
Record name 3-phenyloxetane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20472725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does 3-Phenyloxetane react with nitric acid?

A: this compound reacts with nitric acid in a two-step process. Initially, a mixture of ortho- and para-aromatic nitration occurs on the phenyl ring. This is followed by the opening of the oxetane ring, ultimately yielding 2-substituted propane-1,3-diol dinitrates. [] Interestingly, the rate of aromatic nitration of this compound is comparable to that of 1,4-dichlorobenzene, even though the former reacts primarily through its hydrogen-bonded complexed form. []

Q2: Does the position of the nitro group on the phenyl ring influence the reaction with nitric acid?

A: Yes, the position of the nitro group can significantly impact the reaction. For example, in the case of 3-(2-nitrophenyl)oxetane, the reaction with nitric acid appears to be influenced by intramolecular catalysis due to the proximity of the nitro group to the oxetane ring. []

Q3: Can the oxetane ring of this compound be opened through other mechanisms?

A: Yes, research demonstrates that this compound can undergo ring-opening via a reductive photoinduced electron transfer (PET) process. [] When using 1-methoxynaphthalene as a photosensitizer, the reaction proceeds through the singlet excited state, leading to the cleavage of specific carbon-oxygen bonds within the oxetane ring. [] This process generates different products compared to the Paterno-Büchi synthesis of this compound, highlighting the potential for controlling reaction outcomes through different reaction conditions.

Q4: Does this compound form complexes with acids?

A: Yes, this compound can form hydrogen-bonded complexes with acids like nitric acid and trifluoroacetic acid. [] The strength of these complexes can be measured using equilibrium constants obtained from 1H NMR spectroscopy. [] Interestingly, when complexed with nitric acid, significant signal broadening is observed in 1H NMR spectra for this compound and other strongly basic ethers, a phenomenon not observed with trifluoroacetic acid. [] This suggests a difference in the nature of interaction between this compound and these two acids.

Q5: Can the oxetane ring participate in ring expansion reactions?

A: Research shows that the oxetane ring in related molecules like trans,trans-2-cyclopropyl-4-methyl-3-phenyloxetane can undergo ring expansion. [] This specific reaction utilizes triphenylthiapyrylium perchlorate as a photosensitizer to induce oxidative electron transfer and generate a reactive radical cation intermediate. [] Trapping this intermediate with acetonitrile leads to the formation of a larger oxazine ring, demonstrating the potential for expanding the oxetane ring system.

Q6: Are there computational studies on the reactivity of this compound?

A: While the provided research excerpts do not delve into specific computational studies on this compound, the exploration of its reactivity through experimental techniques like laser flash photolysis [] provides a foundation for further computational investigations. Computational chemistry techniques could be employed to gain a deeper understanding of the reaction mechanisms, transition states, and intermediates involved in the reactions of this compound, ultimately aiding in predicting and explaining its reactivity under various conditions.

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